molecular formula C21H16N2O3S2 B2594579 3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 896286-82-1

3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2594579
CAS No.: 896286-82-1
M. Wt: 408.49
InChI Key: ICYYPAKRKJERNW-UHFFFAOYSA-N
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Description

3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfonyl group and a thiazolyl-naphthyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by its coupling with a naphthalene derivative. The final step involves the introduction of the benzamide moiety and the methylsulfonyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is essential to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: A compound with a similar thiazole-naphthalene structure.

    1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: Another derivative with pesticidal properties.

Uniqueness

3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a thiazole-naphthalene moiety and a methylsulfonyl group makes it a versatile compound with diverse applications.

Properties

IUPAC Name

3-methylsulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)18-8-4-7-17(12-18)20(24)23-21-22-19(13-27-21)16-10-9-14-5-2-3-6-15(14)11-16/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYYPAKRKJERNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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